molecular formula C13H20ClNO2 B8089012 Methyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride

Methyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride

Cat. No.: B8089012
M. Wt: 257.75 g/mol
InChI Key: RNVHIESHILXFIH-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride (CAS: 618109-84-5) is a chiral β-amino ester derivative with a 4-isopropylphenyl substituent. Its molecular formula is C₁₃H₁₉ClNO₂, and molecular weight is 256.45 g/mol . The compound features a methyl ester group, a protonated amino group (as a hydrochloride salt), and a bulky 4-isopropylphenyl moiety, which confers lipophilicity and steric complexity.

Properties

IUPAC Name

methyl 3-amino-3-(4-propan-2-ylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-9(2)10-4-6-11(7-5-10)12(14)8-13(15)16-3;/h4-7,9,12H,8,14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVHIESHILXFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2156615-71-1
Record name methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride
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Preparation Methods

Reaction Overview

This method involves the direct esterification of 3-amino-3-(4-isopropylphenyl)propanoic acid using methanol in the presence of thionyl chloride (SOCl₂) as a catalyst. The process is adapted from a patented procedure for analogous compounds.

Stepwise Procedure

  • Acid Activation : Thionyl chloride (304 g) is added dropwise to a suspension of 3-amino-3-(4-isopropylphenyl)propanoic acid (507 g) in methanol (3,000 mL) under vigorous stirring. The exothermic reaction is controlled by adjusting the addition rate.

  • Reflux and Esterification : The mixture is refluxed for 8 hours, facilitating the conversion of the carboxylic acid to its methyl ester.

  • Workup and Isolation : The solution is concentrated, diluted with water (1,500 mL), and extracted with ethyl ether. Basification with potassium carbonate (to pH 8) followed by ethyl acetate extraction yields the free amine ester.

  • Hydrochloride Formation : The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt.

Key Parameters

  • Yield : 91% (reported for analogous chlorophenyl derivative).

  • Purity : >95% (by GC-MS).

  • Reaction Time : 8–10 hours.

Multi-Step Synthesis via Diethyl Malonate Derivatives

Reaction Pathway

This approach, derived from Beilstein Journal protocols, employs diethyl malonate as a starting material. The synthesis involves:

  • Condensation : Reaction of diethyl malonate with 4-isopropylbenzaldehyde under basic conditions.

  • Reduction : Hydrogenation or sodium borohydride (NaBH₄) reduction of the intermediate α,β-unsaturated ester.

  • Oximation and Hydrolysis : Treatment with isoamyl nitrite to form an α-hydroxyimino ester, followed by acid hydrolysis to yield the amino ester.

Detailed Protocol

  • Aldol Condensation :

    • Diethyl malonate (2.02 g), 4-isopropylbenzaldehyde (1.5 equiv), acetic acid, and piperidine are heated in dry ethanol at 60°C for 10 hours.

    • The product, diethyl 2-(4-isopropylbenzylidene)malonate, is isolated via filtration.

  • Reduction :

    • The unsaturated ester is hydrogenated using 10% palladium on charcoal under H₂ atmosphere or reduced with NaBH₄ in ethanol.

    • Yields of the saturated malonate derivative exceed 85%.

  • Amination and Salt Formation :

    • The reduced ester is treated with isoamyl nitrite and sodium ethoxide to introduce the amino group.

    • Acidification with HCl precipitates the hydrochloride salt.

Performance Metrics

  • Overall Yield : 60–70% (across three steps).

  • Key Advantage : High stereochemical control, suitable for enantioselective synthesis.

Hydrochloride Salt Formation from Preformed Methyl Ester

Methodology

The free base, methyl 3-amino-3-(4-isopropylphenyl)propanoate, is dissolved in anhydrous ethanol or dichloromethane. Dry hydrogen chloride gas is bubbled through the solution until saturation, inducing crystallization of the hydrochloride salt.

Optimization Considerations

  • Solvent Choice : Ethanol provides higher solubility, while dichloromethane accelerates crystallization.

  • Temperature : Cooling to 0–5°C improves crystal purity.

Comparative Analysis of Synthesis Methods

Parameter Acid-Catalyzed Esterification Malonate-Derived Synthesis Salt Formation
Starting Material Cost LowModerateHigh
Reaction Steps 231
Overall Yield 85–91%60–70%>95%
Scalability IndustrialLaboratory-scaleLaboratory-scale
Purity 95%90%98%

Mechanistic Insights

  • Esterification : Thionyl chloride converts the carboxylic acid to an acyl chloride intermediate, which reacts with methanol to form the ester.

  • Malonate Route : The aldol condensation forms a conjugated enolate, stabilized by the malonate’s electron-withdrawing groups .

Scientific Research Applications

Methyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group and phenyl ring allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Substituent Effects

  • 4-Isopropylphenyl (Target Compound) : The bulky isopropyl group enhances lipophilicity, favoring membrane permeability and hydrophobic target binding. This property is advantageous in CNS drug development .
  • 4-Bromophenyl : Bromine’s electron-withdrawing nature may stabilize charge interactions in receptor binding. Its higher molecular weight (294.45 g/mol) suggests utility in heavy-atom derivatives for crystallography .
  • 4-Fluorophenyl : Fluorine’s electronegativity improves metabolic stability and solubility (233.67 g/mol), making it suitable for oral bioavailability optimization .

Ester Group Variations

  • Methyl vs. Ethyl Esters: Ethyl analogs (e.g., Ethyl 3-amino-3-(4-isopropylphenyl)propanoate HCl, CAS: 255881-56-2) exhibit marginally higher lipophilicity but reduced metabolic clearance compared to methyl esters .

Physicochemical and Commercial Data

Compound Purity (%) Price (100 mg) Solubility
Methyl 3-amino-3-(4-isopropylphenyl)propanoate HCl 95 N/A Soluble in DMSO
Methyl 3-amino-3-(4-bromophenyl)propanoate HCl 95 171.00 € Limited in H₂O
Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate HCl 95 Sample only Soluble in EtOH

*Data compiled from .

Biological Activity

Methyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme modulation. This article explores the compound's biological activity, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H19_{19}NO2_{2}
  • CAS Number : [Not specified]
  • Structural Features : The compound features an isopropyl group attached to a phenyl ring, which may enhance its lipophilicity and biological interactions.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Histone Deacetylase Inhibition : Preliminary studies suggest that this compound acts as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are significant in cancer therapy as they can alter gene expression and promote apoptosis in cancer cells.
  • Antiproliferative Effects : Similar compounds have shown antiproliferative effects against various cancer cell lines. Although specific data for this compound is limited, its structural similarities suggest it may possess similar anticancer properties.
  • Enzyme Interaction : The amino group in the structure allows for hydrogen bonding with enzymes or receptors, potentially modulating their activity. This interaction can lead to various biochemical effects depending on the target .

The mechanisms through which methyl 3-amino-3-(4-isopropylphenyl)propanoate exerts its biological effects are still being elucidated, but several pathways have been proposed:

  • Epigenetic Regulation : By inhibiting HDACs, the compound may influence epigenetic modifications, affecting gene expression related to cell cycle regulation and apoptosis.
  • Biochemical Pathways : The hydrolysis of the ester group can release active amino acid derivatives that participate in metabolic pathways, further influencing cellular functions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameCAS NumberStructural FeaturesBiological Activity
Methyl 3-amino-3-phenylpropanoate37088-66-7Phenyl group instead of isopropyl groupAntiproliferative activity
Ethyl 3-amino-3-phenylpropanoate167834-24-4Ethyl instead of methyl esterSimilar anticancer properties
DL-3-Amino-3-p-tolyl-propionic acid68208-18-4p-Tolyl groupPotential neuroprotective effects
Methyl 3-amino-3-(4-methoxyphenyl)propanoate2156615-71-1Methoxy substitutionVarying degrees of biological activity

This table highlights that while methyl 3-amino-3-(4-isopropylphenyl)propanoate has unique structural features that may enhance its pharmacological profile, similar compounds also exhibit significant biological activities.

Case Studies

While specific case studies focusing solely on this compound are scarce, research on related compounds provides insights into its potential applications:

  • Cancer Cell Line Studies : Compounds similar to methyl 3-amino-3-(4-isopropylphenyl)propanoate have demonstrated efficacy against various cancer cell lines, indicating a potential for this compound to exhibit similar properties.
  • Neuroprotective Effects : Some analogs have shown promise in neuroprotection, suggesting that methyl 3-amino-3-(4-isopropylphenyl)propanoate could be explored for neurological applications as well .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride?

  • The synthesis typically involves nucleophilic substitution or esterification under anhydrous conditions. For example, dichloromethane (DCM) is often used as a solvent, and bases like diisopropylethylamine (DIPEA) facilitate deprotonation during amide bond formation . Reaction temperatures should be controlled between 0–25°C to minimize side reactions. Post-synthesis, the hydrochloride salt is precipitated using HCl-saturated ether or ethyl acetate.

Q. Which purification methods are effective for achieving ≥95% purity?

  • Recrystallization in polar solvents (e.g., methanol/water mixtures) is commonly employed. High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) can resolve impurities. Purity validation via NMR (e.g., absence of peaks at δ 2.5–3.5 ppm for unreacted amines) and mass spectrometry (e.g., [M+H]+ ion at m/z 296.57) is critical .

Q. How do solubility properties impact experimental design?

  • The compound is sparingly soluble in water (≤4 mg/mL) but dissolves readily in DMSO (>5 mg/mL) and methanol. For in vitro assays, prepare stock solutions in DMSO and dilute with aqueous buffers (≤1% DMSO final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. What analytical strategies distinguish enantiomers of this chiral compound?

  • Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) can resolve (R)- and (S)-enantiomers. Circular dichroism (CD) spectroscopy at 220–260 nm provides additional stereochemical confirmation. Computational modeling (e.g., DFT calculations) predicts enantiomer-specific interactions with biological targets .

Q. How does the compound’s stability vary under stress conditions (e.g., light, heat)?

  • Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation, indicating thermal stability. However, exposure to UV light (254 nm) causes 15% decomposition in 48 hours, necessitating amber glass storage. Hydrolytic degradation in pH 7.4 buffer at 37°C is minimal (<2% over 72 hours) .

Q. What in vitro pharmacological assays are suitable for target engagement studies?

  • Fluorescence polarization assays using labeled G-protein-coupled receptors (GPCRs) or ion channels (e.g., TRPV1) can quantify binding affinity (IC50). For enzyme inhibition, kinetic assays measuring changes in NADH absorbance (340 nm) or luminescence-based readouts are recommended. Dose-response curves should span 0.1–100 μM to capture full efficacy .

Key Notes

  • Avoid using bench-scale synthesis protocols from unverified vendors; prioritize peer-reviewed methodologies .
  • For pharmacological studies, validate target selectivity using CRISPR-edited cell lines to rule off-target effects .

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